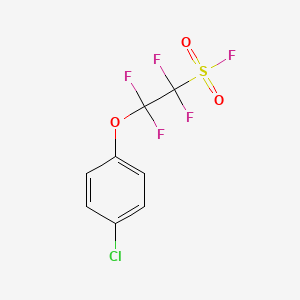
4-Chlorophenoxytetrafluoroethanesulphonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chlorophenoxytetrafluoroethanesulphonyl fluoride” is a chemical compound with the molecular formula C8H4ClF5O3S . It has a molecular weight of 310.62 .
Synthesis Analysis
Sulfonyl fluorides, such as “4-Chlorophenoxytetrafluoroethanesulphonyl fluoride”, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Molecular Structure Analysis
The molecular structure of “4-Chlorophenoxytetrafluoroethanesulphonyl fluoride” can be represented by the SMILES notation: FC(F)(C(F)(S(=O)(F)=O)F)OC1=CC=C(Cl)C=C1 .
Chemical Reactions Analysis
Sulfonyl fluorides, including “4-Chlorophenoxytetrafluoroethanesulphonyl fluoride”, have been used in various chemical reactions. For instance, they have been used in the synthesis of diverse functionalized sulfonyl fluorides .
Wissenschaftliche Forschungsanwendungen
Fluorination in Organic Synthesis
4-Chlorophenoxytetrafluoroethanesulphonyl fluoride plays a significant role in fluorination, a key process in organic synthesis. Banks (1998) discusses the properties and applications of electrophilic fluorinating agents, highlighting their importance in creating organofluorine compounds, a crucial component in pharmaceuticals and agrochemicals. Another study by Fuchigami and Inagi (2020) emphasizes electrochemical systems for selective fluorination, offering insights into safer and more efficient synthesis methods involving compounds like 4-Chlorophenoxytetrafluoroethanesulphonyl fluoride. Both studies underline the agent's utility in creating functionally diverse organofluorine compounds through selective fluorination processes (Banks, 1998) (Fuchigami & Inagi, 2020).
Utility in Synthesis of Functionalised Perfluorocyclohexanes
Fielding and Shirley (1991) conducted research on the synthesis of fluorosulphonyl perfluorocyclohexane carbonyl fluorides, using elemental fluorine for the fluorination of aromatic compounds. This study highlights the potential of using 4-Chlorophenoxytetrafluoroethanesulphonyl fluoride in the creation of novel difunctional perfluorocyclohexanes, which can be further modified for various applications (Fielding & Shirley, 1991).
Application in Medical Imaging
The reagent's application extends to medical imaging, as demonstrated by Szarek et al. (1985). They explored the use of tris(dimethylamino)sulphonium difluorotrimethylsilicate (TASF) for rapid synthesis of deoxyfluoro sugars, which are integral in developing fluorinated-carbohydrate radiopharmaceuticals for medical imaging. This study underscores the potential of using 4-Chlorophenoxytetrafluoroethanesulphonyl fluoride in creating compounds critical for advanced medical diagnostic techniques (Szarek, Hay, & Doboszewski, 1985).
Catalytic and Synthetic Applications
Singh and Shreeve (2004) highlight the breadth of applications of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor), which is closely related to 4-Chlorophenoxytetrafluoroethanesulphonyl fluoride. Their work focuses on the synthetic and structural aspects of organofluorine compounds, demonstrating the reagent's role in introducing fluorine into organic molecules effectively and straightforwardly. This research underscores the reagent's versatility in catalyzing a variety of electrophilic fluorination reactions, which are pivotal in pharmaceutical and agrochemical synthesis (Singh & Shreeve, 2004).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-1,1,2,2-tetrafluoroethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5O3S/c9-5-1-3-6(4-2-5)17-7(10,11)8(12,13)18(14,15)16/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYJASZBMMMPSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(F)(F)S(=O)(=O)F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenoxytetrafluoroethanesulphonyl fluoride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

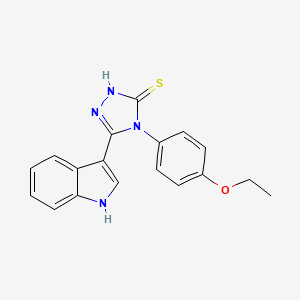
![4-Methyl-2-[[2-(trifluoromethyl)pyridin-4-yl]oxymethyl]morpholine](/img/structure/B2531402.png)
![2-amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2531404.png)
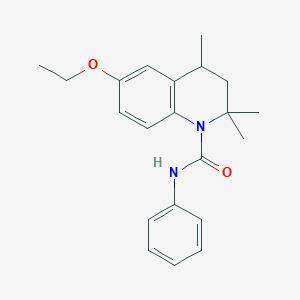
![3-(2-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2531410.png)
![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-2-chloropropan-1-one](/img/structure/B2531411.png)
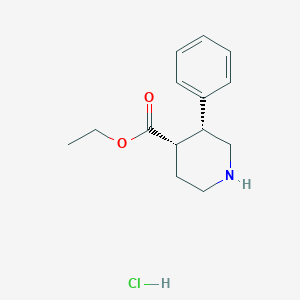
![4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2531414.png)

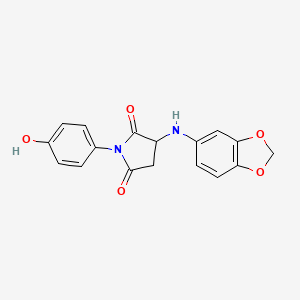
![(5E)-5-[(4-bromophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2531419.png)
![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
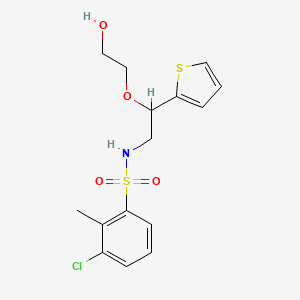
![7-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2531422.png)